molecular formula C17H12ClNO2 B4886833 4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one

4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B4886833
M. Wt: 297.7 g/mol
InChI Key: NNALAGBXOWXBMS-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is a compound that has gained considerable attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxazolone derivatives and has been studied for its various biological activities such as anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways in cells. For instance, it has been suggested that the anti-inflammatory activity of this compound is mediated through the inhibition of NF-κB signaling pathway. Similarly, the anti-cancer activity of this compound is thought to be mediated through the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been found to modulate the expression of various genes and proteins involved in inflammation, cancer, and microbial infections. Additionally, this compound has been shown to have low toxicity towards normal cells, making it a potential candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its high potency and specificity towards its target. This compound has been shown to exhibit significant biological activity at low concentrations, making it a cost-effective option for research purposes. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research on 4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the use of this compound in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects. Finally, the development of new methods for synthesizing this compound could lead to more efficient and cost-effective production for research and potential therapeutic use.
In conclusion, this compound is a compound with promising biological activities and potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one can be achieved through the condensation reaction between 4-chlorobenzaldehyde and 2-methylphenylglyoxal in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 60-80°C for several hours. The resulting product is then purified by recrystallization to obtain a pure compound.

Scientific Research Applications

4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its various biological activities. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also shown promising anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been found to possess antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

(4Z)-4-[(4-chlorophenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-11-4-2-3-5-14(11)16-19-15(17(20)21-16)10-12-6-8-13(18)9-7-12/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNALAGBXOWXBMS-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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